An In-depth Technical Guide to (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester: Properties, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester. While direct extensive research on this specific ethyl ester is limited, this document synthesizes available data on its parent carboxylic acid and methyl ester analogue, alongside established chemical principles, to present a robust profile for researchers, scientists, and drug development professionals. The guide covers its physicochemical properties, proposes a detailed synthetic protocol, predicts its spectral characteristics, and delves into its significant potential as an intermediate in the synthesis of G-protein coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes mellitus.
Introduction
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester, with the IUPAC name ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate[1], is a chiral molecule of significant interest in medicinal chemistry. Its structural framework, featuring a stereocenter, a phenolic hydroxyl group, a terminal alkyne, and an ethyl ester moiety, makes it a valuable building block in organic synthesis. Notably, its close analogue, the methyl ester, has been identified as a key intermediate in the development of novel GPR40 agonists, highlighting the therapeutic relevance of this class of compounds in metabolic diseases[2]. This guide aims to provide a detailed technical resource on this compound, bridging the gap in currently available specific data through reasoned extrapolation and analysis of related structures.
Physicochemical Properties
While experimental data for the ethyl ester is not extensively published, we can infer its properties from its parent carboxylic acid, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, and general principles of organic chemistry.
| Property | (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid | (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester (Predicted) |
| CAS Number | 865233-35-8[3][4] | 1292290-97-1[1] |
| Molecular Formula | C12H12O3[3][4] | C14H16O3[1] |
| Molecular Weight | 204.22 g/mol [3][4] | 232.27 g/mol |
| Appearance | Off-white to light yellow solid[3] | Colorless to pale yellow oil or low-melting solid |
| Melting Point | 127 °C[3] | Lower than the carboxylic acid, likely near room temperature |
| Boiling Point | 398.2 ± 37.0 °C (Predicted)[3] | Expected to be slightly higher than the carboxylic acid due to increased molecular weight, but distillable under vacuum. |
| Density | 1.234 ± 0.06 g/cm3 (Predicted)[3] | Approximately 1.1-1.2 g/cm3 |
| pKa | 4.23 ± 0.10 (Predicted)[3] | Not applicable (ester) |
| Solubility | Likely soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) and insoluble in water. |
Justification for Predicted Properties: The conversion of a carboxylic acid to its ethyl ester typically results in a decrease in melting point and an increase in boiling point due to the loss of hydrogen bonding and increased molecular weight, respectively. The predicted solubility is based on the general behavior of moderately polar organic esters.
Synthesis and Characterization
The most direct and industrially scalable method for the preparation of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester is the Fischer esterification of its parent carboxylic acid.
Proposed Synthetic Protocol: Fischer Esterification
This protocol is based on the well-established Fischer esterification reaction, with considerations for the phenolic hydroxyl group which generally does not esterify under these conditions without a more reactive acylating agent[5][6][7].
Reaction Scheme:
Figure 1: Proposed synthesis via Fischer esterification.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid (1.0 eq) in a suitable excess of anhydrous ethanol (e.g., 10-20 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) at room temperature.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours. The use of excess ethanol drives the equilibrium towards the product side.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine. The bicarbonate wash must be performed carefully to avoid saponification of the ester product.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester.
Predicted Spectral Characteristics
The following spectral data are predicted based on the structure of the molecule and known spectral correlations for similar functional groups[8][9][10][11][12].
1H NMR (in CDCl3):
-
~1.2 ppm (t, 3H): Methyl protons of the ethyl group.
-
~1.8 ppm (d, 3H): Methyl protons of the hexynoic acid backbone.
-
~2.6 ppm (m, 2H): Methylene protons adjacent to the ester carbonyl.
-
~3.8 ppm (m, 1H): Chiral proton attached to the phenyl ring.
-
~4.1 ppm (q, 2H): Methylene protons of the ethyl ester.
-
~5.0-6.0 ppm (br s, 1H): Phenolic hydroxyl proton (exchangeable with D2O).
-
~6.8 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.
-
~7.1 ppm (d, 2H): Aromatic protons meta to the hydroxyl group.
13C NMR (in CDCl3):
-
~3.5 ppm: Methyl carbon of the hexynoic acid backbone.
-
~14.0 ppm: Methyl carbon of the ethyl ester.
-
~35.0 ppm: Chiral carbon.
-
~40.0 ppm: Methylene carbon adjacent to the ester carbonyl.
-
~60.5 ppm: Methylene carbon of the ethyl ester.
-
~75.0 ppm & ~85.0 ppm: Alkyne carbons.
-
~115.0 ppm: Aromatic carbons ortho to the hydroxyl group.
-
~128.0 ppm: Aromatic carbons meta to the hydroxyl group.
-
~135.0 ppm: Aromatic carbon attached to the chiral center.
-
~155.0 ppm: Aromatic carbon bearing the hydroxyl group.
-
~172.0 ppm: Ester carbonyl carbon.
Infrared (IR) Spectroscopy:
-
~3300 cm-1 (broad): O-H stretch of the phenolic group.
-
~2100-2260 cm-1 (weak): C≡C stretch of the internal alkyne[9][12].
-
~1735 cm-1 (strong): C=O stretch of the ester carbonyl[10][11].
-
~1600 & ~1500 cm-1: C=C stretches of the aromatic ring.
-
~1250 cm-1: C-O stretch of the ester.
Mass Spectrometry (MS):
-
Molecular Ion (M+): m/z = 232.1099 (for C14H16O3).
-
Key Fragmentation Patterns: Expect losses of the ethoxy group (-45), the ethyl group (-29), and potentially a McLafferty rearrangement if sterically feasible[13][14]. The aromatic ring will likely lead to stable fragment ions.
Biological Significance and Therapeutic Potential
The primary therapeutic interest in (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester lies in its role as a potential precursor for the synthesis of GPR40 agonists[2].
GPR40 as a Therapeutic Target for Type 2 Diabetes
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells[15]. It is activated by medium to long-chain free fatty acids[15][16]. The activation of GPR40 in pancreatic β-cells leads to an increase in intracellular calcium levels, which in turn potentiates glucose-stimulated insulin secretion (GSIS)[16]. This glucose-dependent mechanism of action is a significant advantage over other insulin secretagogues, as it minimizes the risk of hypoglycemia[15][17]. Therefore, agonists of GPR40 are being actively investigated as a promising therapeutic strategy for the treatment of type 2 diabetes mellitus[17][18].
GPR40 Signaling Pathway
The activation of GPR40 by its agonists initiates a cascade of intracellular events.
Figure 2: Simplified GPR40 signaling pathway in pancreatic β-cells.
Upon agonist binding, GPR40 couples with the Gq protein, which activates phospholipase C (PLC)[17]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm[15]. The elevated intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules, leading to enhanced insulin secretion in the presence of high glucose levels[17].
Role as a Synthetic Intermediate
The structure of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester provides multiple handles for chemical modification. The phenolic hydroxyl group can be alkylated or arylated, and the terminal alkyne can undergo various coupling reactions. These modifications are crucial for developing a diverse library of GPR40 agonists with optimized potency, selectivity, and pharmacokinetic properties. The patent literature demonstrates that the methyl ester analogue is utilized in this manner to create more complex 3-phenyl-4-hexynoic acid derivatives with potent GPR40 agonist activity[2].
Conclusion
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